Cas no 2138334-15-1 (5-(3-Nitrophenyl)thiophene-3-carbaldehyde)
5-(3-Nitrophenyl)thiophene-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 5-(3-nitrophenyl)thiophene-3-carbaldehyde
- 2138334-15-1
- EN300-745551
- 5-(3-Nitrophenyl)thiophene-3-carbaldehyde
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- Inchi: 1S/C11H7NO3S/c13-6-8-4-11(16-7-8)9-2-1-3-10(5-9)12(14)15/h1-7H
- InChI Key: QQSGLQMBSWVEBH-UHFFFAOYSA-N
- SMILES: S1C=C(C=O)C=C1C1C=CC=C(C=1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 233.01466426g/mol
- Monoisotopic Mass: 233.01466426g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 279
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 91.1Ų
5-(3-Nitrophenyl)thiophene-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-745551-0.05g |
5-(3-nitrophenyl)thiophene-3-carbaldehyde |
2138334-15-1 | 95% | 0.05g |
$827.0 | 2024-05-23 | |
| Enamine | EN300-745551-0.1g |
5-(3-nitrophenyl)thiophene-3-carbaldehyde |
2138334-15-1 | 95% | 0.1g |
$867.0 | 2024-05-23 | |
| Enamine | EN300-745551-0.25g |
5-(3-nitrophenyl)thiophene-3-carbaldehyde |
2138334-15-1 | 95% | 0.25g |
$906.0 | 2024-05-23 | |
| Enamine | EN300-745551-0.5g |
5-(3-nitrophenyl)thiophene-3-carbaldehyde |
2138334-15-1 | 95% | 0.5g |
$946.0 | 2024-05-23 | |
| Enamine | EN300-745551-2.5g |
5-(3-nitrophenyl)thiophene-3-carbaldehyde |
2138334-15-1 | 95% | 2.5g |
$1931.0 | 2024-05-23 | |
| Enamine | EN300-745551-5.0g |
5-(3-nitrophenyl)thiophene-3-carbaldehyde |
2138334-15-1 | 95% | 5.0g |
$2858.0 | 2024-05-23 | |
| Enamine | EN300-745551-10.0g |
5-(3-nitrophenyl)thiophene-3-carbaldehyde |
2138334-15-1 | 95% | 10.0g |
$4236.0 | 2024-05-23 | |
| Enamine | EN300-745551-1.0g |
5-(3-nitrophenyl)thiophene-3-carbaldehyde |
2138334-15-1 | 95% | 1.0g |
$986.0 | 2024-05-23 |
5-(3-Nitrophenyl)thiophene-3-carbaldehyde Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 5-(3-Nitrophenyl)thiophene-3-carbaldehyde
5-(3-Nitrophenyl)thiophene-3-carbaldehyde: A Versatile Building Block in Organic Synthesis and Material Science
5-(3-Nitrophenyl)thiophene-3-carbaldehyde (CAS No. 2138334-15-1) is a highly functionalized organic compound that has gained significant attention in recent years due to its unique structural features and wide range of applications. This thiophene-based aldehyde derivative combines the electron-rich nature of the thiophene ring with the electron-withdrawing properties of the nitro group, making it an excellent building block for various organic transformations and material science applications.
The compound belongs to the class of heterocyclic aldehydes, which are increasingly being explored for their potential in pharmaceutical intermediates, organic electronics, and functional materials. Its molecular structure features a thiophene-3-carbaldehyde core substituted at the 5-position with a 3-nitrophenyl group, creating a conjugated system that exhibits interesting photophysical and electrochemical properties. Researchers are particularly interested in how the nitro group influences the electronic properties of the thiophene ring, which is crucial for designing new materials with tailored properties.
One of the most significant applications of 5-(3-Nitrophenyl)thiophene-3-carbaldehyde is in the development of organic semiconductors and conducting polymers. The compound's ability to participate in various coupling reactions makes it valuable for creating extended π-conjugated systems, which are essential components in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic cells. Recent studies have shown that derivatives of this compound can exhibit promising charge transport properties, making them candidates for next-generation electronic devices.
In medicinal chemistry, 5-(3-Nitrophenyl)thiophene-3-carbaldehyde serves as a key intermediate for the synthesis of various biologically active molecules. The presence of both aldehyde and nitro functional groups allows for diverse chemical modifications, enabling the creation of libraries of compounds for drug discovery. Researchers are particularly interested in its potential for developing anti-inflammatory agents and antimicrobial compounds, as the thiophene scaffold is known to exhibit various biological activities.
The synthesis of 5-(3-Nitrophenyl)thiophene-3-carbaldehyde typically involves cross-coupling reactions between appropriately functionalized thiophene and nitrobenzene derivatives. Recent advances in catalytic methods have improved the yield and purity of this compound, making it more accessible for research and industrial applications. The compound's purity is typically verified using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, ensuring it meets the stringent requirements for research and development purposes.
From a material science perspective, the electroactive properties of 5-(3-Nitrophenyl)thiophene-3-carbaldehyde make it interesting for developing smart materials and sensors. Its ability to undergo reversible redox reactions and interact with various analytes has prompted investigations into its use in chemical sensors and biosensors. The compound's fluorescence properties are also being explored for potential applications in bioimaging and molecular probes.
In the context of green chemistry and sustainable synthesis, researchers are investigating more environmentally friendly approaches to produce 5-(3-Nitrophenyl)thiophene-3-carbaldehyde. This includes exploring catalyst-free reactions, microwave-assisted synthesis, and biocatalytic methods to reduce the environmental impact of its production. These developments align with the growing demand for sustainable chemical processes in both academic and industrial settings.
The market for thiophene derivatives like 5-(3-Nitrophenyl)thiophene-3-carbaldehyde has been growing steadily, driven by increasing applications in organic electronics and pharmaceutical research. Suppliers typically offer this compound in various quantities, from milligram-scale for research purposes to kilogram-scale for industrial applications. Quality control measures ensure batch-to-batch consistency, which is crucial for reproducible results in both material science and medicinal chemistry applications.
Recent publications have highlighted novel applications of 5-(3-Nitrophenyl)thiophene-3-carbaldehyde in metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). Its ability to act as a linker molecule in these porous materials has opened new possibilities in gas storage, separation technologies, and heterogeneous catalysis. These developments demonstrate the compound's versatility and potential for addressing current challenges in energy and environmental applications.
For researchers working with 5-(3-Nitrophenyl)thiophene-3-carbaldehyde, proper handling and storage are essential to maintain its stability. The compound should be stored in a cool, dry place, protected from light and moisture. While it doesn't fall under hazardous material classifications, standard laboratory safety practices should always be followed when handling any chemical substance.
The future prospects for 5-(3-Nitrophenyl)thiophene-3-carbaldehyde appear promising, with ongoing research exploring its potential in emerging fields like molecular electronics and nanotechnology. As synthetic methodologies continue to advance and our understanding of structure-property relationships deepens, this compound is likely to find even broader applications across multiple scientific disciplines.
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